![molecular formula C14H13FN4O B1461015 1-(4-fluorophenyl)-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one CAS No. 1105196-55-1](/img/structure/B1461015.png)
1-(4-fluorophenyl)-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one
Overview
Description
The compound “1-(4-fluorophenyl)-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one” is a heterocyclic compound with a molecular formula of C14H13FN4O . It belongs to the class of pyridazinones, which are known for their wide range of pharmacological activities .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyridazinone core, which is a six-membered ring containing two nitrogen atoms at the 1 and 2 positions and an oxygen atom at the 3 position . The compound also features a fluorophenyl group and an isopropyl group attached to the pyridazinone core .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available literature, pyridazinones in general are known for their reactivity and versatility as synthetic building blocks .Physical And Chemical Properties Analysis
The compound has an average mass of 272.278 Da and a monoisotopic mass of 272.107330 Da . Further physical and chemical properties are not specified in the available literature.Scientific Research Applications
1-(4-fluorophenyl)-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one has been studied extensively for its potential therapeutic applications. Its anti-inflammatory and antioxidant properties have been investigated in various animal models. It has also been studied for its potential to modulate the activity of several enzymes, including cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). In addition, it has been studied for its potential to inhibit the growth of cancer cells.
Mechanism of Action
Target of Action
Pyridazinone derivatives, a class to which this compound belongs, have been known to interact with a wide range of biological targets .
Mode of Action
It’s known that pyridazinone derivatives can inhibit the production of prostaglandins through the inhibition of cyclooxygenase (cox) enzymes . This suggests that 1-(4-fluorophenyl)-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one may interact with its targets in a similar manner.
Biochemical Pathways
It’s known that pyridazinone derivatives can affect a diverse range of biochemical pathways due to their broad pharmacological activities .
Pharmacokinetics
The solubility profile of similar pyridazinone derivatives has been reported, suggesting that these compounds may have favorable pharmacokinetic properties .
Result of Action
Pyridazinone derivatives have been reported to exhibit a wide range of pharmacological activities, including anti-inflammatory, antiulcer, antidiabetic, and antiplatelet activity .
Action Environment
One study reported that a pyridazinone derivative exhibited corrosion inhibitory properties in an acidic environment, suggesting that environmental factors can influence the action of these compounds .
Advantages and Limitations for Lab Experiments
The advantages of using 1-(4-fluorophenyl)-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one in laboratory experiments include its ease of synthesis, low cost, and its potential to modulate the activities of several enzymes. However, there are some limitations to using this compound in laboratory experiments, such as its lack of water solubility and its potential to cause toxicity in certain cell types.
Future Directions
The future of 1-(4-fluorophenyl)-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one research is promising. Further research is needed to better understand its mechanism of action and to develop more effective and safer drugs. Potential future directions include the development of more potent analogs, the study of its effects on other enzymes and pathways, and the exploration of its potential therapeutic applications. In addition, further research is needed to better understand its pharmacokinetics, pharmacodynamics, and toxicity. Finally, further research is needed to evaluate its potential as a drug for the treatment of metabolic disorders.
properties
IUPAC Name |
1-(4-fluorophenyl)-4-propan-2-yl-6H-pyrazolo[3,4-d]pyridazin-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN4O/c1-8(2)12-11-7-16-19(13(11)14(20)18-17-12)10-5-3-9(15)4-6-10/h3-8H,1-2H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYMIIOQZFSCFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NNC(=O)C2=C1C=NN2C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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